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Compound of Interest

N-(4-fluorophenyl)-3-
Compound Name:

hydroxybenzamide
CAS No.: 97480-96-1

Cat. No.: B2362328

Get Quote

Executive Summary & Chemical Identity

N-(4-fluorophenyl)-3-hydroxybenzamide is a bioactive benzanilide derivative characterized
by a 3-hydroxy substitution on the benzoyl ring and a 4-fluoro substitution on the aniline ring.[1]
Structurally distinct from its 2-hydroxy isomer (a salicylanilide uncoupler), this molecule
functions primarily as a scaffold for enzyme inhibition (specifically tyrosinase and potentially O-
GIcNAcase) and ion channel modulation (TRP channels). Its pharmacological profile suggests
utility as a chemical probe for depigmentation, anti-inflammatory pathways, and antimicrobial
research.

Physicochemical Profile
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Property Value Relevance
CAS Number 97480-96-1 Unique Identifier
Molecular Formula C13H10FNO2 Stoichiometry

Fragment-based drug

Molecular Weight 231.22 g/mol )
discovery (FBDD)
) Moderate lipophilicity; good
LogP (Predicted) ~2.8-3.2 N
membrane permeability
H-Bond Donors 2 (Amide NH, Phenolic OH) Critical for active site binding
) ) Interaction with enzyme
H-Bond Acceptors 2 (Amide CO, Fluorine)

pockets

Mechanism of Action & Biological Targets

The biological activity of N-(4-fluorophenyl)-3-hydroxybenzamide is driven by its ability to
mimic the transition states of peptide bonds or phenolic substrates.

Tyrosinase Inhibition (Melanogenesis)

The 3-hydroxybenzamide moiety is a known pharmacophore for tyrosinase inhibition. Unlike
the 4-hydroxy isomer, which mimics tyrosine directly, the 3-hydroxy group often acts via copper
chelation or allosteric modulation of the enzyme's binuclear copper active site.

e Mechanism: Competitive or mixed-type inhibition of monophenolase and diphenolase
activities.

e SAR Insight: The 4-fluoro group on the aniline ring enhances lipophilicity and metabolic
stability, potentially increasing potency compared to the unsubstituted analog.

lon Channel Modulation (TRP Channels)

Benzanilides are established modulators of Transient Receptor Potential (TRP) channels.

e TRPV1 (Vanilloid Receptor): The 3-hydroxy group mimics the phenolic head of capsaicin,
while the 4-fluoroaniline mimics the lipophilic tail. This suggests potential antagonist activity,
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useful for pain modulation.

o TRPMS8 (Cold Receptor): Structural similarity to known TRPM8 antagonists suggests
potential activity in modulating cold sensation and prostate cancer cell proliferation.

Antimicrobial & Antifungal Activity

While less potent as a protonophore uncoupler than salicylanilides (2-OH), the 3-hydroxy
iIsomer retains specific antimicrobial activity, likely through:

o Cell Wall Synthesis Inhibition: Interference with chitin synthase or similar enzymes in fungi.

 Biofilm Inhibition: Disruption of quorum sensing pathways (benzamides often mimic
autoinducers).

Anti-inflammatory (NF-kB)

Benzanilides inhibit the nuclear translocation of NF-kB. The 4-fluoro substitution is often
employed to block metabolic oxidation at the para-position, prolonging the anti-inflammatory
effect in cellular assays.
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Caption: Predicted biological interaction network for N-(4-fluorophenyl)-3-hydroxybenzamide
based on benzanilide SAR.

Experimental Protocols
Chemical Synthesis (Amide Coupling)

Objective: Synthesize N-(4-fluorophenyl)-3-hydroxybenzamide with >95% purity.

Reagents:

3-Hydroxybenzoic acid (1.0 eq)

4-Fluoroaniline (1.1 eq)

EDC-HCI (1.2 eq) or HATU (1.1 eq)

HOBLt (1.2 eq)

DIPEA (3.0 eq)

DMF (Solvent)
Protocol:

 Activation: Dissolve 3-hydroxybenzoic acid (1 mmol) in DMF (5 mL). Add EDC-HCI (1.2
mmol) and HOBt (1.2 mmol). Stir at 0°C for 30 min.

e Coupling: Add 4-fluoroaniline (1.1 mmol) and DIPEA (3 mmol) dropwise.

e Reaction: Allow the mixture to warm to room temperature and stir for 12—16 hours under N2
atmosphere.

o Workup: Dilute with EtOAc (50 mL). Wash with 1N HCI (2x), Sat. NaHCOs (2x), and Brine
(1x).

 Purification: Dry over Na2S0Oa4, concentrate, and purify via flash chromatography
(Hexane:EtOAc 7:3) or recrystallization from Ethanol/Water.
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 Validation: Confirm structure via *H NMR (DMSO-de) and LC-MS (m/z 232 [M+H]™").

Tyrosinase Inhibition Assay (In Vitro)

Objective: Determine the ICso for inhibition of mushroom tyrosinase.

Materials:

Mushroom Tyrosinase (Sigma-Aldrich)

L-DOPA (Substrate)

Phosphate Buffer (50 mM, pH 6.8)

96-well microplate reader (475 nm)

Protocol:

Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (0.1 — 100 uM) in
phosphate buffer (final DMSO < 1%).

e Incubation: Add 20 pL enzyme solution (1000 U/mL) to 160 pL buffer containing the test
compound. Incubate at 25°C for 10 min.

e Initiation: Add 20 pL L-DOPA (10 mM).

» Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 10
min.

e Analysis: Calculate % Inhibition = [1 - (Slope_sample / Slope_control)] * 100. Plot dose-
response curve to determine ICso.

Cell Viability & Inflammation Assay (RAW 264.7)

Objective: Assess cytotoxicity and anti-inflammatory potential (NO inhibition).
Protocol:

e Culture: Seed RAW 264.7 macrophages (1x10° cells/well) in 96-well plates.
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e Treatment: Pre-treat with compound (1 — 50 uM) for 1 hour.
e Induction: Add LPS (1 pg/mL) to induce inflammation. Incubate for 24 hours.

e NO Assay: Mix 100 uL supernatant with 100 puL Griess reagent. Measure Absorbance at 540
nm.

 Viability: Perform MTT assay on the remaining cells to ensure NO reduction is not due to
cytotoxicity.

SAR Analysis: Why This Molecule?

Structural Feature Biological Implication

Acts as a hydrogen bond donor/acceptor. Unlike
3.Hvd G 2-OH (which forms an intramolecular H-bond),
-Hydroxy Grou
Y y P 3-OH is free to interact with enzyme active sites

(e.g., Serine proteases, Tyrosinase copper).

Increases metabolic stability by blocking para-
AF] G oxidation. Enhances lipophilicity (LogP) for
-Fluoro Grou
P better membrane penetration compared to the

parent aniline.

Provides a rigid scaffold that mimics the peptide
Amide Linker bond, essential for protease and kinase

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Full text of "CRC Handbook of Chemistry and Physics 85th edition” [archive.org]
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fluorophenyl)-3-hydroxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
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activity-of-n-4-fluorophenyl-3-hydroxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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